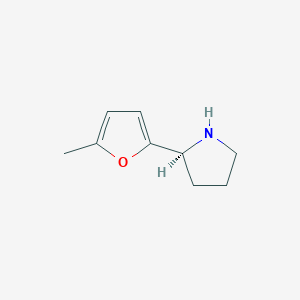
(2S)-2-(5-methylfuran-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring. This compound features a furan ring substituted with a methyl group at the 5-position, attached to the 2-position of the pyrrolidine ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituent at the 2-position of the pyrrolidine ring is in the S (sinister, left) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-methylfuran-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed to reduce the Schiff base intermediate, and the process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(5-methylfuran-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-methylfuran-2(5H)-one.
Reduction: Formation of (2S)-2-(5-methylfuran-2-yl)piperidine.
Substitution: Formation of halogenated derivatives such as 5-bromo-2-(5-methylfuran-2-yl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(5-methylfuran-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(5-methylthiophen-2-yl)pyrrolidine: Similar structure with a thiophene ring instead of a furan ring.
(2S)-2-(5-methylpyridin-2-yl)pyrrolidine: Similar structure with a pyridine ring instead of a furan ring.
(2S)-2-(5-methylbenzofuran-2-yl)pyrrolidine: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the molecule
Eigenschaften
CAS-Nummer |
1039033-93-6 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2S)-2-(5-methylfuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
LGGXPKQFJZIICN-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1=CC=C(O1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


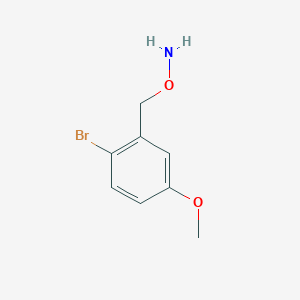
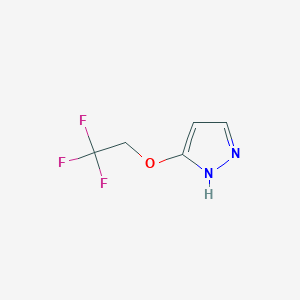
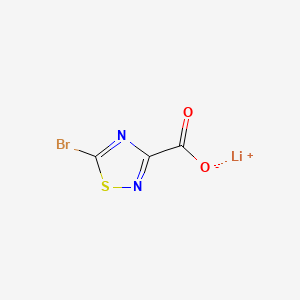
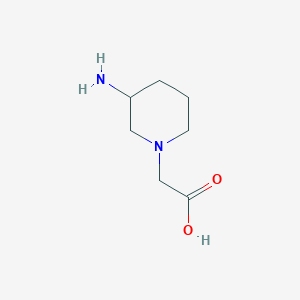
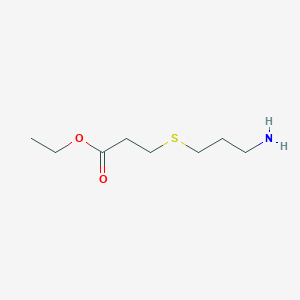

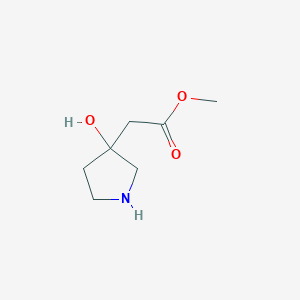
![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
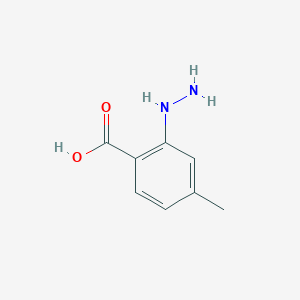
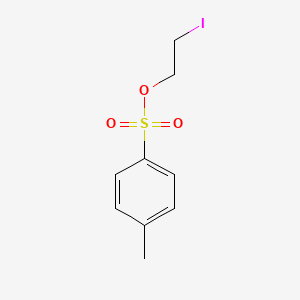
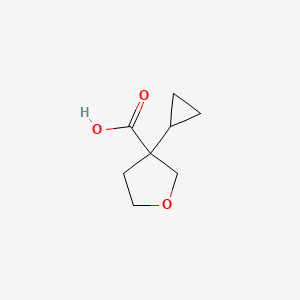
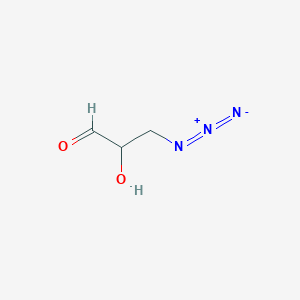
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)

